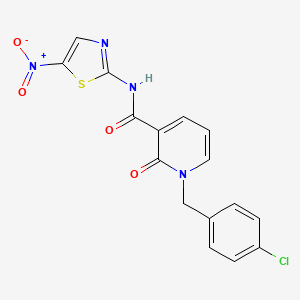

![molecular formula C14H17N3O2S B2676061 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034488-87-2](/img/structure/B2676061.png)

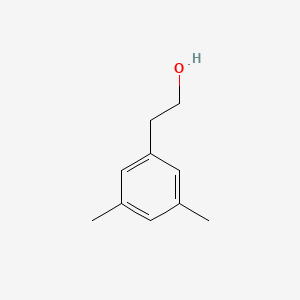

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

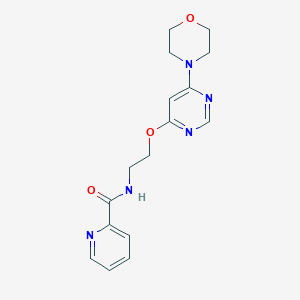

The compound “4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a derivative of tetrahydropyrazolo[1,5-a]pyrazine . It is a part of a set of building blocks synthesized in a cost-efficient manner . These compounds can effectively inhibit a wide range of nucleoside-resistant Hepatitis B virus mutants .

Synthesis Analysis

The synthesis of these compounds involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents in different positions of pyrazole and/or piperazine rings is shown .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are region- and/or stereoselective . They include sole transformations or modifications of functional groups .Aplicaciones Científicas De Investigación

Pyrazolo [3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They consist of two possible tautomeric forms the : Pyrazolo [3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They consist of two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds are intriguing due to their structural similarity to purine bases like adenine and guanine . Let’s explore their diverse applications:

Medicinal Chemistry and Biological Activity:- Similarity to Purine Bases : The structural resemblance of pyrazolo [3,4-b]pyridines to adenine and guanine has attracted medicinal chemists. Their biological activity includes interactions with receptors, anti-inflammatory effects, and inhibition of kinases .

- Cannabinoid Receptors : Some derivatives exhibit activity at cannabinoid receptors (hCB1 and hCB2), making them relevant in the study of the endocannabinoid system .

- Antimicrobial Activity : Investigations into their antimicrobial properties have revealed promising results .

- Abundance at Position C3 : Substituents at position C3 are diverse, with hydrogen atoms and methyl groups being common .

- Synthetic Approaches (2017–2021) : Recent literature covers various strategies for synthesizing pyrazolo [3,4-b]pyridine derivatives. These methods are categorized based on the assembly of the pyrazolopyridine system .

Mecanismo De Acción

Direcciones Futuras

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The advantages of the proposed approach are proven compared with other known methodologies . These compounds could be easily used for diverse library construction based on the “privileged scaffold” .

Propiedades

IUPAC Name |

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-2-4-14(5-3-11)20(18,19)16-12-7-9-17-13(10-12)6-8-15-17/h2-6,8,12,16H,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRJGDWXRDFSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2675984.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)

![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)